2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include bromine, thiophene derivatives, and chlorophenyl compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydroquinoline derivatives with different substituents. Examples include:
- 2-Amino-4-(4-methylthiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(4-ethylthiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromothiophenyl and chlorophenyl groups may confer unique properties compared to other similar compounds.
Properties
CAS No. |
311320-37-3 |
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Molecular Formula |
C22H19BrClN3OS |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
2-amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19BrClN3OS/c1-22(2)8-16-20(17(28)9-22)19(18-7-12(23)11-29-18)15(10-25)21(26)27(16)14-5-3-13(24)4-6-14/h3-7,11,19H,8-9,26H2,1-2H3 |
InChI Key |
VRMAOBRKVYHGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC(=CS4)Br)C(=O)C1)C |
Origin of Product |
United States |
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